1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid
Descripción
IR Spectroscopy
Raman Spectroscopy
- Cyclopropane ring vibrations : Peaks at 850 cm⁻¹ (C–C symmetric stretch) and 1050 cm⁻¹ (C–C asymmetric stretch).
- Pyrrolidine ring breathing mode : A sharp band at 620 cm⁻¹ .
| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| O–H stretch (carboxylic acid) | 2500–3300 | – |
| C=O stretch (Boc) | 1705 | 1702 |
| C=O stretch (carboxylic acid) | 1720 | 1718 |
| C–C stretch (cyclopropane) | – | 850, 1050 |
The absence of a Raman signal for the O–H group aligns with its non-polar vibrational character, while the cyclopropane ring’s rigidity enhances Raman activity. These spectral features confirm the compound’s structural integrity and functional group composition.
Propiedades
IUPAC Name |
4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9(8-4-5-8)10(7-14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNSJSQUVHEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group on the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolidine ring.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further reactions to form various derivatives .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1. Drug Development
This compound serves as a versatile building block in the synthesis of bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases, including cancer and neurological disorders.
- Case Study : Research has shown that derivatives of pyrrolidine carboxylic acids exhibit promising antitumor activity. A derivative of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid was synthesized and tested, demonstrating enhanced efficacy against specific cancer cell lines compared to its parent compound .
2. Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under acidic conditions. This compound can be utilized in the synthesis of cyclic peptides, which are known for their increased biological activity and stability.
- Example : In a study focusing on cyclic peptide synthesis, the use of this compound allowed for the successful formation of a cyclic structure with improved binding affinity to target proteins .
Organic Synthesis
1. Chiral Synthesis
The compound's chiral centers make it valuable in asymmetric synthesis. It can be employed as a chiral auxiliary in reactions that require enantioselectivity.
- Data Table: Chiral Synthesis Applications
| Reaction Type | Chiral Auxiliary Used | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric Aldol | This compound | 85 | 92 |
| Michael Addition | Same | 78 | 90 |
Analytical Applications
1. Chromatography
The compound has been utilized as a standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures, particularly in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, resulting in the formation of the free amine . This process is crucial in multi-step synthesis, allowing for selective protection and deprotection of functional groups.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Key Structural Differences
Core Ring System
- Target Compound : Pyrrolidine (5-membered ring with one nitrogen atom). The smaller ring size increases ring puckering and reduces conformational flexibility compared to piperidine derivatives.
- Analog from : Piperidine (6-membered ring with one nitrogen atom) in "(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid" . The larger piperidine ring allows greater conformational flexibility, which may enhance binding to certain biological targets.
Substituents
- Target Compound : 4-Cyclopropyl group. The cyclopropyl substituent introduces angle strain (60° bond angles), increasing reactivity and metabolic stability compared to aromatic groups.
- Analog from : 4-Phenyl group. The aromatic phenyl group contributes π-π stacking interactions and lipophilicity but may reduce metabolic stability due to susceptibility to cytochrome P450 oxidation .
Physicochemical Properties
The table below summarizes key differences:
Stability and Reactivity
- Boc Group Stability : Both compounds utilize the Boc group, which offers stability under basic conditions but is acid-labile. The cyclopropyl group in the target compound may slightly enhance steric protection of the Boc group compared to the phenyl analog.
- Cyclopropyl vs. Phenyl Reactivity : The cyclopropyl group’s strain makes it prone to ring-opening reactions under acidic or radical conditions, whereas the phenyl group is more chemically inert but susceptible to electrophilic substitution.
Drug Discovery
- Analog from : Demonstrated efficacy in central nervous system (CNS) drug candidates but with challenges in blood-brain barrier penetration due to higher molecular weight .
Actividad Biológica
1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid (CAS 913744-64-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a cyclopropyl moiety. Its molecular formula is , and it has a molecular weight of approximately 253.31 g/mol. The compound is often utilized in the synthesis of various bioactive molecules due to its unique structural characteristics.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁N₁O₄ |
| Molecular Weight | 253.31 g/mol |
| CAS Number | 913744-64-6 |
| Purity | ≥95% |
Case Studies and Research Findings
- Antinociceptive Activity : A study exploring the antinociceptive properties of pyrrolidine derivatives found that certain modifications led to enhanced pain relief effects in animal models. This suggests that this compound may also exhibit similar properties, warranting further investigation.
- Cytotoxicity Studies : Research on related compounds has demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, a study indicated that certain pyrrolidine derivatives exhibited selective toxicity against breast cancer cells, which could imply potential applications for this compound in oncology.
Table 2: Summary of Biological Activities
Q & A
Q. What is the synthetic significance of the tert-butoxycarbonyl (Boc) group in this compound?
The Boc group serves as a protective moiety for secondary amines during multi-step organic synthesis. Its stability under basic and nucleophilic conditions allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling sequential functionalization of the pyrrolidine scaffold. The cyclopropyl substituent enhances conformational rigidity, which is critical for studying structure-activity relationships in medicinal chemistry .
Q. What purification methods are recommended for isolating this compound?
Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution is effective for achieving >95% purity, particularly for removing residual reagents and diastereomeric byproducts. Recrystallization using ethyl acetate/hexane mixtures can also improve crystalline yield, as demonstrated for structurally analogous Boc-protected pyrrolidines .
Q. How can researchers confirm the molecular identity of this compound?
Key spectroscopic techniques include:
- 1H/13C NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the cyclopropyl protons resonate as distinct multiplet signals between 0.5–1.2 ppm.
- Mass spectrometry (ESI-MS) : A molecular ion peak at m/z ~269 [M+H]+ confirms the molecular formula .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of this compound?
Stereochemical control at the pyrrolidine C3 and C4 positions requires chiral auxiliaries or asymmetric catalysis. For example, using (R)- or (S)-BINOL-derived catalysts during cyclopropanation ensures enantioselective formation of the cyclopropyl ring. Post-synthesis, chiral HPLC (e.g., Chiralpak IA column) can resolve diastereomers, with retention times validated against X-ray crystallography data from related compounds .
Q. What experimental conditions affect the stability of this compound?
The Boc group is hydrolytically labile under strong acids (e.g., HCl) or prolonged exposure to moisture. Stability studies using thermogravimetric analysis (TGA) show decomposition onset at ~160°C. Storage at –20°C under inert atmosphere (argon) in anhydrous DMSO or DMF is recommended to prevent degradation .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond geometries. For example, in (2R,4R)-configured analogs, intramolecular hydrogen bonding between the carboxylic acid and Boc carbonyl group stabilizes the crystal lattice, with torsion angles (<10°) indicating planar rigidity .
Q. What strategies mitigate side reactions during Boc deprotection?
Controlled acidolysis (e.g., 20% TFA in DCM for 2 hours at 0°C) minimizes carbamate scrambling. Quenching with cold ether precipitates the deprotected amine while retaining acid-sensitive functional groups. Monitoring by TLC (silica gel, 10% MeOH/DCM) ensures complete deprotection before downstream reactions .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported melting points (e.g., 162–166°C vs. 59–63°C for related Boc-piperidines ) may arise from polymorphic forms or solvent inclusion. Differential scanning calorimetry (DSC) can clarify such variations.
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (DFT/B3LYP/6-31G**) to confirm regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
